molecular formula C15H15NO2 B11719569 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine

Cat. No.: B11719569
M. Wt: 241.28 g/mol
InChI Key: DALTXJLRMYVEIJ-UHFFFAOYSA-N
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Description

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of an acetyl group at the 4-position and a 2,5-dimethylphenoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine typically involves the reaction of 2,5-dimethylphenol with 4-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-carboxy-2-(2,5-dimethylphenoxy) pyridine.

    Reduction: Formation of 4-(hydroxymethyl)-2-(2,5-dimethylphenoxy) pyridine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-2-(3,5-dimethylphenoxy) pyridine
  • 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine
  • 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine

Uniqueness

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine is unique due to the specific positioning of the dimethylphenoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(2,5-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-4-5-11(2)14(8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3

InChI Key

DALTXJLRMYVEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC=CC(=C2)C(=O)C

Origin of Product

United States

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